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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung der

Reaktionsmechanismen von Trichlormethylsilan (CH₃SiCl₃) mit Alkoholen. Es werden die

zugrunde liegenden Prinzipien der nukleophilen Substitution am Siliziumatom, potenzielle

Reaktionswege, quantitative Daten (soweit in der öffentlich zugänglichen Literatur verfügbar)

und detaillierte experimentelle Protokolle zur Untersuchung dieser Reaktionen erörtert.

Einleitung
Trichlormethylsilan (TCMS) ist eine hochreaktive Organosiliciumverbindung, die als wichtiger

Baustein in der Synthese von Silikonen und als Oberflächenmodifizierungsmittel dient. Seine

Reaktivität wird durch die stark polarisierte Silizium-Chlor-Bindung bestimmt, die das

Siliziumatom zu einem exzellenten Elektrophil macht. Die Reaktion mit nukleophilen

Reagenzien wie Alkoholen (Alkoholyse) ist eine grundlegende Transformation zur Bildung von

Alkoxysilanen, die als Zwischenprodukte für die Herstellung von Silikonpolymeren und anderen

Materialien von großer Bedeutung sind. Das Verständnis der zugrunde liegenden

Reaktionsmechanismen ist entscheidend für die Kontrolle der Reaktionsgeschwindigkeit, der

Produktausbeute und der Polymerarchitektur.

Die allgemeine Reaktion von Trichlormethylsilan mit einem Alkohol (ROH) lässt sich wie folgt

zusammenfassen:
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CH₃SiCl₃ + 3 ROH → CH₃Si(OR)₃ + 3 HCl

Diese Reaktion verläuft schrittweise, wobei die drei Chloratome sukzessive durch

Alkoxygruppen ersetzt werden. Bei jeder Substitutionsstufe wird ein Molekül Chlorwasserstoff

(HCl) freigesetzt.

Kernreaktionsmechanismen
Die Alkoholyse von Trichlormethylsilan ist eine nukleophile Substitution am Siliziumatom. Der

Mechanismus kann, analog zur organischen Chemie an Kohlenstoffzentren, über verschiedene

Wege verlaufen, die hauptsächlich als Sₙ2-artig (bimolekular) oder Sₙ1-artig (unimolekular)

beschrieben werden. Die genaue Natur des Mechanismus hängt von verschiedenen Faktoren

ab, darunter die sterische Hinderung am Alkohol und am Silan, die Polarität des Lösungsmittels

und die Anwesenheit von Katalysatoren.

Sₙ2-artiger Mechanismus (Assoziativ)
Für die Reaktion von Chlorsilanen mit Alkoholen wird überwiegend ein assoziativer Sₙ2-artiger

Mechanismus postuliert. Bei diesem Mechanismus greift das Alkoholmolekül als Nukleophil das

elektrophile Siliziumatom an und bildet einen pentakoordinierten Übergangszustand oder ein

kurzlebiges Intermediat.

Die Schritte sind wie folgt:

Nukleophiler Angriff: Das Sauerstoffatom des Alkohols greift das Siliziumatom an.

Bildung des Übergangszustands: Es bildet sich ein trigonal-bipyramidaler

Übergangszustand, in dem die angreifende Alkoholgruppe und die austretende Chlorgruppe

axiale Positionen einnehmen.

Abspaltung der Abgangsgruppe: Das Chloratom wird als Chloridion abgespalten, gleichzeitig

oder kurz nachdem das Proton des angreifenden Alkohols auf ein anderes Alkoholmolekül

oder eine Base übertragen wird, um die positive Ladung am Sauerstoff zu neutralisieren.

Produktbildung: Es entsteht ein Alkoxysilan und Chlorwasserstoff.
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Dieser Mechanismus wird durch weniger sterisch gehinderte Alkohole und unpolare

Lösungsmittel begünstigt.
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Abbildung 1: Sₙ2-artiger Mechanismus der Alkoholyse von Trichlormethylsilan.

Sₙ1-artiger Mechanismus (Dissoziativ)
Obwohl weniger verbreitet, kann unter bestimmten Bedingungen ein dissoziativer, Sₙ1-artiger

Mechanismus auftreten. Dieser Weg wird durch die Bildung eines intermediären, positiv

geladenen "Silicenium"-Ions (R₃Si⁺) charakterisiert.

Die Schritte sind wie folgt:

Dissoziation: Die Si-Cl-Bindung bricht heterolytisch, um ein dreifach koordiniertes Silicenium-

Ion und ein Chloridion zu bilden. Dies ist der geschwindigkeitsbestimmende Schritt.

Nukleophiler Angriff: Das Alkoholmolekül greift das hochreaktive Silicenium-Ion schnell an.

Deprotonierung: Das resultierende Oxonium-Ion wird deprotoniert, um das Alkoxysilan und

HCl zu bilden.

Dieser Mechanismus wird durch polar-protische Lösungsmittel, die das ionische Intermediat

stabilisieren können, und durch sterisch anspruchsvolle Substrate begünstigt.
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Abbildung 2: Sₙ1-artiger Mechanismus der Alkoholyse von Trichlormethylsilan.

Quantitative Daten
Spezifische kinetische Daten wie Reaktionsgeschwindigkeitskonstanten und

Aktivierungsenergien für die Alkoholyse von Trichlormethylsilan sind in der

wissenschaftlichen Literatur nur spärlich vorhanden. Die Reaktionen sind oft sehr schnell und

exotherm, was kinetische Messungen erschwert. Die meisten Studien konzentrieren sich auf

die Hydrolyse von Chlorsilanen.

Die Reaktivität der Chlormethylsilane gegenüber Nukleophilen nimmt im Allgemeinen in der

folgenden Reihenfolge ab: CH₃SiCl₃ > (CH₃)₂SiCl₂ > (CH₃)₃SiCl
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Diese Abstufung ist auf eine Kombination aus sterischen und elektronischen Effekten

zurückzuführen. Weniger Methylgruppen führen zu geringerer sterischer Hinderung am

Siliziumatom, und die höhere Anzahl an elektronenziehenden Chloratomen erhöht die

Elektrophilie des Siliziums in Trichlormethylsilan.

Die folgende Tabelle fasst qualitative Beobachtungen und allgemeine Trends zusammen.

Eigenschaft
Trichlormethylsilan
(CH₃SiCl₃)

Dichlordimethylsila
n ((CH₃)₂SiCl₂)

Chlortrimethylsilan
((CH₃)₃SiCl)

Relative Reaktivität Höchste Mittel Niedrigste

Sterische Hinderung Geringste Mittel Höchste

Elektrophilie des Si Höchste Mittel Niedrigste

Hauptprodukt der

Polykondensation
Stark vernetzte Harze

Lineare oder zyklische

Polymere

Dimer

(Hexamethyldisiloxan)

Experimentelle Protokolle
Die Untersuchung der Kinetik der Alkoholyse von Chlorsilanen erfordert Methoden, die die

schnelle Reaktion verfolgen und mit den korrosiven Nebenprodukten (HCl) umgehen können.

Nachfolgend wird ein allgemeines Protokoll zur Untersuchung der Reaktionskinetik mittels

Leitfähigkeitsmessung beschrieben, das von der Hydrolyse auf die Alkoholyse angepasst

werden kann, sowie ein Workflow für die Produktanalyse mittels Gaschromatographie (GC).

Protokoll zur Kinetikuntersuchung mittels
Leitfähigkeitsmessung
Diese Methode nutzt die Zunahme der Leitfähigkeit der Lösung durch die Bildung von

ionischem Chlorwasserstoff (HCl), um die Reaktionsgeschwindigkeit zu verfolgen.

Materialien:

Trichlormethylsilan

Wasserfreier Alkohol (z. B. Ethanol, Methanol)
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Wasserfreies, unpolares Lösungsmittel (z. B. Toluol, Hexan)

Leitfähigkeitssonde mit Messgerät

Thermostatisiertes Reaktionsgefäß mit Magnetrührer

Injektionsspritze und Septum

Stoppuhr

Durchführung:

Eine definierte Menge des wasserfreien Alkohols wird in einem Überschuss des

wasserfreien, unpolaren Lösungsmittels im thermostatisierten Reaktionsgefäß vorgelegt.

Die Leitfähigkeitssonde wird in die Lösung eingetaucht und der Rührer wird eingeschaltet.

Nachdem sich eine stabile Temperatur und ein stabiler Basis-Leitfähigkeitswert eingestellt

haben, wird eine definierte, geringe Menge Trichlormethylsilan schnell über die Spritze

durch das Septum injiziert.

Gleichzeitig mit der Injektion wird die Stoppuhr gestartet.

Die Leitfähigkeit der Lösung wird in regelmäßigen Zeitintervallen aufgezeichnet, bis keine

signifikante Änderung mehr auftritt.

Die Reaktionsgeschwindigkeitskonstante kann aus der zeitlichen Änderung der Leitfähigkeit

berechnet werden, da diese proportional zur Konzentration des gebildeten HCl ist.

Sicherheitshinweise: Trichlormethylsilan ist leicht entzündlich, korrosiv und reagiert heftig mit

Feuchtigkeit. Alle Arbeiten müssen unter einem Abzug und unter striktem

Feuchtigkeitsausschluss durchgeführt werden. Geeignete persönliche Schutzausrüstung ist zu

tragen.[1]

Workflow zur Produktanalyse
Die Analyse der Produktzusammensetzung (z. B. das Verhältnis von mono-, di- und

trisubstituierten Silanen) im Zeitverlauf kann mittels Gaschromatographie (GC) oder
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Kernspinresonanzspektroskopie (NMR) erfolgen.

Reaktionsdurchführung
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Abbildung 3: Workflow für die Analyse der Alkoholyseprodukte mittels GC-MS.

Schlussfolgerung
Die Reaktion von Trichlormethylsilan mit Alkoholen ist ein fundamentaler Prozess in der

Siliciumchemie, der primär über einen Sₙ2-artigen Mechanismus mit einem pentakoordinierten

Übergangszustand abläuft. Die hohe Reaktivität von Trichlormethylsilan im Vergleich zu

anderen Chlormethylsilanen macht es zu einem wertvollen Ausgangsstoff für die Herstellung

stark vernetzter Silikonharze. Während detaillierte kinetische Daten für diese spezifische

Reaktion begrenzt sind, können die Mechanismen aus den allgemeinen Prinzipien der

nukleophilen Substitution am Siliziumatom abgeleitet werden. Die experimentelle

Untersuchung erfordert sorgfältige Handhabung unter inerten Bedingungen und den Einsatz

schneller analytischer Techniken wie Leitfähigkeitsmessungen, GC oder NMR-Spektroskopie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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